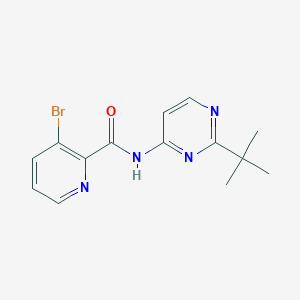
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both pyridine and pyrimidine rings. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide in lab experiments is its potent and selective activity against certain enzymes and proteins. Additionally, its synthesis is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide. One possible direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammatory diseases. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a promising compound that has potential applications in various scientific fields. Its potent and selective activity against certain enzymes and proteins makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide involves the reaction of 2-amino-4-bromo pyridine with 2-tert-butyl-4-chloro-5-formyl pyrimidine. This reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)13-17-8-6-10(19-13)18-12(20)11-9(15)5-4-7-16-11/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYFYRIHXQRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)
![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)

![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)
![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)